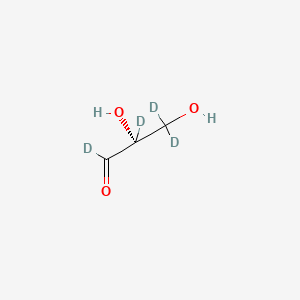
2-Hydroxy Atorvastatin tert-Butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy Atorvastatin tert-Butyl Ester is a chemical compound that serves as an intermediate in the synthesis of atorvastatin, a widely used statin medication for lowering cholesterol levels. Atorvastatin is known for its ability to inhibit HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. This compound plays a crucial role in the production of atorvastatin, contributing to its effectiveness in managing hypercholesterolemia and preventing cardiovascular diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Atorvastatin tert-Butyl Ester typically involves the Paal-Knorr pyrrole synthesis, which is a key step in the production of statin side chains. This method allows for the efficient introduction of chiral centers, which are essential for the biological activity of statins . The process involves the condensation of a diketone with a protected side chain amine, followed by hydrolysis and esterification steps to obtain the final product .
Industrial Production Methods
On an industrial scale, the production of atorvastatin and its intermediates, including this compound, involves several key improvements to enhance yield and purity. These improvements include the isolation of pure products at various stages and the use of convenient extraction procedures . The goal is to achieve high product purity (>99.5%) and facilitate large-scale production .
化学反応の分析
Types of Reactions
2-Hydroxy Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of atorvastatin, which retain the pharmacological activity of the parent compound. These derivatives are often used in further synthetic steps to produce the final active pharmaceutical ingredient .
科学的研究の応用
2-Hydroxy Atorvastatin tert-Butyl Ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly statins.
Biology: Studied for its role in inhibiting HMG-CoA reductase and its effects on cholesterol metabolism.
Medicine: Integral in the development of atorvastatin, which is used to manage hypercholesterolemia and reduce the risk of cardiovascular diseases.
Industry: Employed in the large-scale production of atorvastatin and related compounds.
作用機序
The mechanism of action of 2-Hydroxy Atorvastatin tert-Butyl Ester is closely related to its role as an intermediate in the synthesis of atorvastatin. Atorvastatin works by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
類似化合物との比較
Similar Compounds
2-Hydroxy Atorvastatin: Another intermediate in the synthesis of atorvastatin, differing mainly in the absence of the tert-butyl ester group.
4-Hydroxy Atorvastatin: A positional isomer with hydroxylation at a different site on the molecule.
Atorvastatin Calcium: The final active pharmaceutical ingredient used in medications.
Uniqueness
2-Hydroxy Atorvastatin tert-Butyl Ester is unique due to its specific role in the synthetic pathway of atorvastatin. Its structure allows for the efficient introduction of chiral centers, which are crucial for the biological activity of atorvastatin. Additionally, the presence of the tert-butyl ester group provides stability and facilitates further synthetic transformations.
特性
IUPAC Name |
tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43FN2O6/c1-23(2)34-33(36(45)39-29-13-9-10-14-30(29)43)32(24-11-7-6-8-12-24)35(25-15-17-26(38)18-16-25)40(34)20-19-27(41)21-28(42)22-31(44)46-37(3,4)5/h6-18,23,27-28,41-43H,19-22H2,1-5H3,(H,39,45)/t27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLSOBSINHEOSA-VSGBNLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)



![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)




![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

